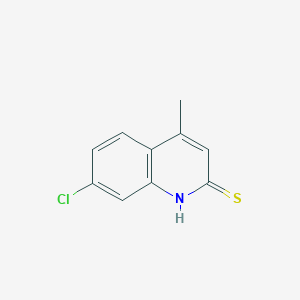

7-Chloro-4-methylquinoline-2-thiol

Description

Properties

IUPAC Name |

7-chloro-4-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEISBSNELHXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388218 | |

| Record name | 7-Chloro-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-19-4 | |

| Record name | NSC403557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methylquinoline-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloroquinoline with methylthiol in the presence of a base can yield this compound. Another method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methylquinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Quinoline derivatives without the thiol group.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antimalarial properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial and anticancer agents, where the compound can disrupt essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

7-chloroquinoline: Lacks the methyl and thiol groups, resulting in different chemical properties and biological activities.

4-methylquinoline: Lacks the chlorine and thiol groups, leading to variations in reactivity and applications.

2-quinolinethiol: Lacks the chlorine and methyl groups, affecting its overall chemical behavior.

Uniqueness

7-Chloro-4-methylquinoline-2-thiol is unique due to the combination of the chlorine atom, methyl group, and thiol group on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Q & A

Q. What are the key synthetic routes for 7-Chloro-4-methylquinoline-2-thiol, and how can intermediates be optimized?

The compound is synthesized via multi-step reactions, often starting with halogenated quinoline precursors. A common intermediate, such as 4-azido-6-methoxy-2-methylquinoline, can be functionalized using propargyl alcohol to introduce thiol groups . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and monitoring intermediates via TLC or HPLC. For example, hydrazine hydrate is used to deprotect phthalimido intermediates, requiring strict pH control (~6) to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., dihedral angles between quinoline and substituents) .

- NMR spectroscopy : Identifies substitution patterns (e.g., chlorine at C7, methyl at C4) and purity.

- Mass spectrometry : Confirms molecular weight (e.g., 207.66 g/mol) and detects isotopic chlorine signatures .

- HPLC : Assesses purity (>95%) and stability under varying storage conditions .

Q. How should researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Plasmodium falciparum (antimalarial), Candida albicans (antifungal), and Staphylococcus aureus (antibacterial) .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .

- Dosage ranges : Start with 1–100 µM, adjusting based on IC₅₀ values from dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance thiol reactivity. Compare with analogs like 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid to assess steric effects .

- Bioisosteric replacements : Replace the thiol group with sulfonamide or triazole moieties to improve metabolic stability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to malaria protease PfSUB1 or fungal CYP51 .

Q. What experimental strategies address contradictions in reported biological data?

- Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times for antimalarial screens) .

- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .

- Species-specific responses : Test in alternative models (e.g., Plasmodium berghei in mice vs. P. falciparum in vitro) to reconcile discrepancies .

Q. How does environmental stability impact experimental outcomes, and how can it be controlled?

- Storage conditions : Store at 4°C in sealed, desiccated containers to prevent hydrolysis of the thiol group .

- Light sensitivity : Use amber vials to avoid photodegradation, confirmed via UV-Vis spectroscopy .

- Aerosol prevention : Employ fume hoods with HEPA filters during weighing to minimize oxidative degradation .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Enzyme inhibition assays : Test against Plasmodium dihydroorotate dehydrogenase (DHODH) or fungal lanosterol 14α-demethylase .

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cancer cells .

- Genomic profiling : Perform RNA-seq on treated pathogens to identify dysregulated pathways (e.g., heme detoxification in malaria) .

Methodological Notes

- Data validation : Cross-reference findings with structural analogs (e.g., 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid) to confirm target specificity .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.